Cas no 14046-55-0 (1-(3,4-Dimethoxyphenyl)-2-methyl-1-propanone)

1-(3,4-Dimethoxyphenyl)-2-methyl-1-propanone structure
14046-55-0 structure
Product Name:1-(3,4-Dimethoxyphenyl)-2-methyl-1-propanone
CAS No:14046-55-0
MF:C12H16O3
MW:208.253643989563
MDL:MFCD01718113
CID:140828
PubChem ID:26422
Update Time:2024-11-02

1-(3,4-Dimethoxyphenyl)-2-methyl-1-propanone Chemical and Physical Properties

Names and Identifiers

    • 1-Propanone,1-(3,4-dimethoxyphenyl)-2-methyl-
    • 1-(3,4-dimethoxyphenyl)-2-methylpropan-1-one
    • 1-(3,4-Dimethoxy-phenyl)-2-methyl-propan-1-on
    • 1-(3,4-dimethoxy-phenyl)-2-methyl-propan-1-one
    • 3',4'-dimethoxy-2-methyl-propiophenone
    • 3,4-dimethoxyisobutyrophenone
    • 3',4'-Dimethoxyisobutyrophenone
    • 3,4-dimethoxyphenyl isopropyl ketone
    • AC1L1B3X
    • BRN 3263789
    • ISOBUTYROPHENONE, 3',4'-DIMETHOXY-
    • Isobutyrophenone,4'-dimethoxy-
    • isobutyryl-3,4-dimethoxybenzene
    • NSC63844
    • SureCN758674
    • Verapamil Impurity L
    • (3,4-Dimethoxyphenyl)isopropyl ketone
    • 1-(3,4-Dimethoxyphenyl)-2-methyl-1-propanone
    • NSC 63844
    • 1-Propanone, 1-(3,4-dimethoxyphenyl)-2-methyl-
    • UNII-C5161AF8BX
    • Propiophenone, 3',4'-dimethoxy-2-methyl- (6CI)
    • C5161AF8BX
    • AKOS000346104
    • AR-527/43461200
    • DTXSID60161404
    • LS-84414
    • 4-iso-butyrylveratrole
    • Propiophenone, 3',4'-dimethoxy-2-methyl-
    • CHEMBL479494
    • 3',4'-Dimethoxy-2-methylpropiophenone
    • 1-(3,4-DIMETHOXYPHENYL)-2-METHYLPROPANONE
    • Q27275198
    • Verapamil Hydrochloride Imp. L (EP): 1-(3,4-Dimethoxyphenyl)-2-methylpropan-1-one
    • 1-Propanone,4-dimethoxyphenyl)-2-methyl-
    • Y13623
    • 1-(3,4-Dimethoxyphenyl)-2-methylpropan-1-one; Verapamil Hydrochloride Imp. L (EP); Verapamil Imp. L (EP); Verapamil Hydrochloride Impurity L; Verapamil Impurity L
    • NSC-63844
    • 2-METHYL-1-(3,4-DIMETHOXYPHENYL)-1-PROPANONE
    • FGVRUUHJVIWSEN-UHFFFAOYSA-N
    • VERAPAMIL HYDROCHLORIDE IMPURITY L [EP IMPURITY]
    • SCHEMBL758674
    • 14046-55-0
    • NS00024549
    • MDL: MFCD01718113
    • Inchi: 1S/C12H16O3/c1-8(2)12(13)9-5-6-10(14-3)11(7-9)15-4/h5-8H,1-4H3
    • InChI Key: FGVRUUHJVIWSEN-UHFFFAOYSA-N
    • SMILES: O=C(C1C=CC(=C(C=1)OC)OC)C(C)C

Computed Properties

  • Exact Mass: 208.10998
  • Monoisotopic Mass: 208.11
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 213
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 35.5A^2

Experimental Properties

  • Color/Form: No data available
  • Density: 1.029±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: NA
  • Boiling Point: 165-170 ºC (10 Torr)
  • Flash Point: 129.0±8.8 ºC,
  • Refractive Index: 1.493
  • Solubility: Very slightly soluble (0.4 g/l) (25 º C),
  • PSA: 35.53
  • LogP: 2.54250
  • Vapor Pressure: 0.0±0.6 mmHg at 25°C

1-(3,4-Dimethoxyphenyl)-2-methyl-1-propanone Pricemore >>

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